A Comprehensive Technical Guide to 2-Methyl-3-nitroisonicotinic Acid for Advanced Research and Development
A Comprehensive Technical Guide to 2-Methyl-3-nitroisonicotinic Acid for Advanced Research and Development
Abstract
This technical guide provides an in-depth exploration of 2-Methyl-3-nitroisonicotinic acid, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. While direct literature on this specific molecule is emerging, this document synthesizes available data on its precursors and analogous structures to offer a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its chemical identity, proposed synthesis, physicochemical properties, reactivity profile, potential applications, and essential safety protocols. The insights provided herein are grounded in established chemical principles and supported by authoritative sources to empower innovative research and development endeavors.
Chemical Identity and Nomenclature
The compound of interest, "2-Methyl-3-nitroisonicotinic acid," is systematically named according to IUPAC nomenclature to ensure clarity and precision in scientific communication.
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Common Name: 2-Methyl-3-nitroisonicotinic acid
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Systematic IUPAC Name: 2-Methyl-3-nitropyridine-4-carboxylic acid[1][2][3]
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Synonym: 2-Methyl-3-nitro-4-pyridinecarboxylic acid
The name "isonicotinic acid" is a retained common name for pyridine-4-carboxylic acid. The structure is a pyridine ring substituted with a methyl group at position 2, a nitro group at position 3, and a carboxylic acid at position 4.
Molecular Structure and Key Identifiers
A clear understanding of the molecular structure is fundamental to predicting its chemical behavior and potential applications.
Caption: 2D structure of 2-Methyl-3-nitropyridine-4-carboxylic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | - |
| Molecular Weight | 182.13 g/mol | [4] |
| Canonical SMILES | CC1=C(N=CC=C1C(=O)O)[O-] | - |
| InChI Key | Unavailable | - |
| CAS Number | Not assigned | - |
Note: Some identifiers are not yet available in public databases for the acid form. Data for related compounds are used where applicable.
Synthesis and Purification
Proposed Synthetic Pathway: Hydrolysis of Methyl 3-nitroisonicotinate
The conversion of the methyl ester to the carboxylic acid can be achieved through either acid- or base-catalyzed hydrolysis. Base-catalyzed hydrolysis, also known as saponification, is often preferred for its high yields and irreversible nature.
Caption: Workflow for the synthesis of the target acid via hydrolysis.
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol is a general procedure adapted from standard ester hydrolysis methods.[5][6][7][8] Researchers should optimize reaction conditions based on in-process monitoring.
Materials:
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Methyl 3-nitroisonicotinate
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Deionized water
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Concentrated hydrochloric acid (HCl)
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Ethanol or Methanol (for recrystallization)
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heat source
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pH paper or pH meter
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Büchner funnel and filter paper
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve Methyl 3-nitroisonicotinate in a minimal amount of a co-solvent like methanol if necessary, followed by the addition of a 1-2 M aqueous solution of NaOH. A molar excess of NaOH (typically 1.5-2.0 equivalents) is recommended.
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Saponification: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.
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Cooling and Neutralization: After completion, cool the reaction mixture to room temperature, then further in an ice bath.
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Acidification: Slowly add concentrated HCl dropwise with continuous stirring to the cold reaction mixture. The carboxylic acid will precipitate out as the solution becomes acidic (target pH ~2-3).
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Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum to obtain the final product.
Physicochemical Properties
Detailed experimental data for 2-Methyl-3-nitropyridine-4-carboxylic acid is limited. The following table includes predicted properties and data from structurally similar compounds.
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Not available | Expected to be a solid with a relatively high melting point, similar to other substituted pyridine carboxylic acids.[9] |
| Boiling Point | ~365.0±42.0 °C | Predicted for the related 2-Methyl-3-nitropyridine-6-carboxylic acid.[10] |
| pKa | ~2.78±0.13 | Predicted for the related 2-Methyl-3-nitropyridine-6-carboxylic acid, suggesting it is a moderately strong acid.[10] |
| Solubility | Low in water | Expected to be sparingly soluble in water but soluble in polar organic solvents like DMSO and DMF.[11] |
| Appearance | Expected to be a solid | Likely a crystalline solid, potentially off-white to yellow, characteristic of many nitroaromatic compounds. |
Reactivity and Potential Applications
The unique arrangement of the methyl, nitro, and carboxylic acid groups on the pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate in drug discovery and fine chemical synthesis.[12][13]
Reactivity Insights
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Carboxylic Acid Group: This functional group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. It also influences the molecule's acidity and solubility.
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Nitro Group: The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it.[14] The nitro group itself can be reduced to an amino group, opening up a vast array of further chemical transformations.
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Methyl Group: The methyl group can be a site for oxidation or halogenation under specific conditions, providing another handle for molecular diversification.
Applications in Drug Development and Organic Synthesis
Pyridine carboxylic acids are prevalent scaffolds in pharmaceuticals.[15] The presence of a nitro group provides a strategic advantage for building complex molecules.
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Intermediate for Active Pharmaceutical Ingredients (APIs): The amino derivative, obtained via reduction of the nitro group, can serve as a key precursor for synthesizing a wide range of bioactive molecules, including potential enzyme inhibitors and receptor modulators.[15]
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Scaffold for Library Synthesis: The multiple functional groups allow for diverse derivatization, making it an ideal candidate for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
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Fine Chemical Synthesis: It can be used in the synthesis of specialty chemicals, dyes, and functional materials where the specific electronic and steric properties of the substituted pyridine ring are desired.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Methyl-3-nitropyridine-4-carboxylic acid is not available, a conservative approach to handling should be adopted based on data for analogous nitro-substituted aromatic and pyridine-based carboxylic acids.[16][17]
GHS Hazard Classification (Anticipated):
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Skin Irritation/Corrosion: May cause skin irritation.
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Eye Damage/Irritation: May cause serious eye irritation.
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Table 3: Recommended Handling Procedures
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Conclusion
2-Methyl-3-nitropyridine-4-carboxylic acid represents a promising, albeit under-explored, chemical entity with significant potential for application in advanced chemical synthesis and drug discovery. This guide provides a foundational understanding of its structure, a viable synthetic route, and an informed projection of its properties, reactivity, and safety considerations based on established chemical principles and data from closely related compounds. It is our hope that this comprehensive overview will catalyze further research and unlock the full potential of this versatile molecule.
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